N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline
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Overview
Description
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline: is a synthetic organic compound known for its unique chemical structure and properties This compound features a diazenyl group attached to an aniline ring, with two chloroethyl groups bonded to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline typically involves a multi-step process. One common method starts with the nitration of aniline to form 2-nitroaniline. This is followed by a diazotization reaction, where the nitroaniline is treated with nitrous acid to form a diazonium salt. The diazonium salt is then coupled with N,N-bis(2-chloroethyl)amine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The aniline ring can undergo oxidation to form quinone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted aniline derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Quinone derivatives.
Scientific Research Applications
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their genetic material.
Comparison with Similar Compounds
N,N-bis(2-chloroethyl)-4-aminobenzene: Similar structure but lacks the diazenyl group.
N,N-bis(2-chloroethyl)-4-nitroaniline: Similar structure but lacks the diazenyl group.
Uniqueness: N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline is unique due to the presence of both the diazenyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
66710-76-7 |
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Molecular Formula |
C16H16Cl2N4O2 |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-[(2-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-9-11-21(12-10-18)14-7-5-13(6-8-14)19-20-15-3-1-2-4-16(15)22(23)24/h1-8H,9-12H2 |
InChI Key |
PGHABLPHMGQFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC=C(C=C2)N(CCCl)CCCl)[N+](=O)[O-] |
Origin of Product |
United States |
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